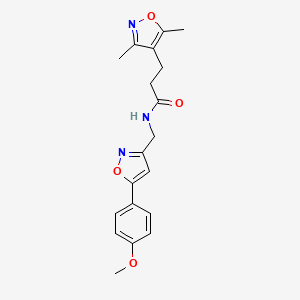

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide

Description

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide is a synthetic propanamide derivative featuring two distinct isoxazole rings. The core structure includes:

- A 3,5-dimethylisoxazole moiety attached to the propanamide backbone at position 3.

- An N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl) substituent, which introduces a second isoxazole ring substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-12-17(13(2)25-21-12)8-9-19(23)20-11-15-10-18(26-22-15)14-4-6-16(24-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWPUSYIKDHRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Functional Group Introduction:

Amide Bond Formation: The final step involves the formation of the amide bond, typically through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the amide, potentially converting them to amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups might yield carboxylic acids, while reduction of the amide group could produce an amine.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate amine precursors. The structural characteristics include:

- Molecular Formula : CHNO

- Molecular Weight : 324.38 g/mol

- Key Functional Groups : Isoxazole rings, amide linkages, and methoxy groups.

The synthesis routes often utilize methods such as condensation reactions, which can be optimized for yield and purity through various solvent systems and catalysts. For instance, the use of polar aprotic solvents has been shown to enhance reaction efficiency .

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit promising anticancer activities. Specifically, 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide has demonstrated moderate to good antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer .

Case Study : In a study examining the cytotoxic effects of isoxazole derivatives, this compound was found to inhibit cell growth significantly in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis in cancer cells .

Antimicrobial Activity

Isoxazole compounds have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study : A study focused on the synthesis of various isoxazole derivatives revealed that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the isoxazole rings have been linked to changes in biological activity, suggesting that further modifications could enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole rings and functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- The target compound’s isoxazole rings may confer distinct electronic properties compared to the oxadiazole-thiazole systems in 7c–7f, which include sulfur atoms contributing to higher molecular weights .

Propanamide Derivatives in

Propanamide-based agrochemicals like propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) highlight structural versatility:

Key Differences :

- The target compound’s methoxy group contrasts with propanil’s electron-withdrawing chlorine atoms, which are critical for herbicidal activity. This suggests divergent biological targets .

- Isoxaben shares an isoxazole ring but lacks the propanamide linkage, emphasizing the importance of the N-substituent in defining function .

Pyridazine/Isoxazole Derivatives from

Compounds like I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature isoxazole rings but differ in backbone structure:

Key Differences :

- The propanamide linker in the target compound may facilitate hydrogen bonding, unlike the ester/thioether linkages in I-6273/I-6373, which prioritize steric interactions .

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide is a novel synthetic derivative of isoxazole that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and epigenetic modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes two isoxazole rings and a propanamide moiety, which contribute to its biological properties. The presence of the 3,5-dimethylisoxazole and 4-methoxyphenyl groups suggests potential interactions with biological targets involved in cellular signaling and gene regulation.

- Bromodomain Inhibition : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction is crucial for epigenetic regulation, as bromodomains are involved in recognizing acetylated lysines on histone proteins. The compound has shown selective binding to various bromodomains, indicating its potential as a therapeutic agent in epigenetic modulation .

- Cytotoxic Effects : Studies have demonstrated that derivatives containing the isoxazole structure exhibit significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic markers like p21^WAF-1 . Specifically, the compound has been associated with IC50 values below 100 µM in certain cancer cell lines, highlighting its potency .

Case Studies

- Cytotoxicity Assessment : In a study evaluating various isoxazole derivatives, it was found that compounds similar to the one discussed exhibited cytotoxicity towards human promyelocytic leukemia cells (HL-60). The expression analysis indicated that these compounds could significantly alter the expression levels of genes involved in apoptosis and cell cycle regulation .

- Mechanistic Insights : Research indicated that the compound led to a marked decrease in Bcl-2 mRNA levels while increasing p21^WAF-1 expression by over 340%. This suggests that the compound not only promotes apoptosis but also induces cell cycle arrest, making it a dual-action agent against cancer cells .

Data Table: Biological Activity Overview

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| This compound | <100 | Apoptosis induction; Cell cycle arrest | Bcl-2 downregulation; p21^WAF-1 upregulation |

| Related Isoxazole Derivative | 86 - 755 | Cytotoxicity towards HL-60 cells | Apoptotic pathway modulation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving isoxazole ring formation, alkylation, and amide coupling. Key steps include:

- Isoxazole synthesis : Use 3,5-dimethylisoxazole-4-carboxylic acid derivatives as precursors, employing esterification or alkylation under conditions like THF with NaH (60°C, 4 hours) .

- Amide coupling : Activate the carboxylic acid using HBTU or EDCI in DMF with a base (e.g., triethylamine) and react with the amine-containing intermediate (e.g., (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine) .

- Optimization : Use factorial design to test variables (temperature, solvent, catalyst ratios). For example, a 2³ factorial design can assess the impact of temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1 eq vs. 1.5 eq) on yield .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of isoxazole rings and amide linkage via ¹H and ¹³C NMR. For example, the methyl groups on the 3,5-dimethylisoxazole moiety appear as singlets at δ 2.2–2.5 ppm .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]+ expected at m/z ~435).

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

- Approach :

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the isoxazole rings and amide bond. This aids in predicting sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the methoxyphenyl group and active-site residues .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Troubleshooting :

- Batch consistency : Verify purity via HPLC and elemental analysis. Impurities >5% can skew results .

- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin may yield discrepancies). Include positive controls (e.g., doxorubicin) .

- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Protocol :

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Correlate with DSC data to identify polymorphic transitions .

- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products via LC-MS .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated experimentally?

- Mechanistic studies :

- Isotopic labeling : Synthesize the amine intermediate with ¹⁵N and track coupling efficiency via ¹H-¹⁵N HMBC NMR .

- Kinetic profiling : Use in-situ IR to monitor carbonyl stretching frequencies (e.g., disappearance of ~1700 cm⁻¹ peak during amide bond formation) .

Methodological Guidance for Data Interpretation

Q. What statistical tools are recommended for analyzing dose-response relationships in biological assays?

- Tools :

- Nonlinear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism). Report R² values and 95% confidence intervals .

- ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in potency .

Q. How should researchers design experiments to optimize yield while minimizing side reactions?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.